Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-
Description
The compound "Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-" (IUPAC name) is a tertiary amine with a unique structure: the nitrogen atom is substituted with an ethyl group and a (trimethylsilyl)methyl group. Its molecular formula is C8H21NSi, and its structure can be represented as (CH3)3SiCH2–N(CH2CH3)–CH2CH3. The trimethylsilyl (TMS) group introduces significant steric bulk and hydrophobicity, distinguishing it from simpler ethanamine derivatives.
Properties
IUPAC Name |
N-ethyl-N-(trimethylsilylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NSi/c1-6-9(7-2)8-10(3,4)5/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJOYCXFJUTKLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147137 | |
| Record name | Ethanamine, N-ethyl-N-((trimethylsilyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10545-36-5 | |
| Record name | Ethanamine, N-ethyl-N-((trimethylsilyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010545365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, N-ethyl-N-((trimethylsilyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Diethyl(trimethylsilylmethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Synthesis of N-(Trimethylsilylmethyl)ethylamine
The primary amine ethylamine undergoes nucleophilic substitution with (chloromethyl)trimethylsilane in acetonitrile under reflux. Potassium carbonate (K₂CO₃) and potassium iodide (KI) facilitate the reaction by deprotonating ethylamine and enhancing the electrophilicity of the silylating agent. The reaction proceeds at 85°C for 17 hours, yielding N-(trimethylsilylmethyl)ethylamine as a secondary amine.
Reaction Conditions
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Solvent : CH₃CN (6 mL per 4.8 mmol ethylamine)
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Base : K₂CO₃ (1.7 equiv)
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Catalyst : KI (10 mol%)
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Temperature : 85°C
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Time : 17 hours
Purification involves filtration through neutral aluminum oxide (Al₂O₃) and elution with petroleum ether:EtOAc (20:1).
Step 2: Ethylation to Tertiary Amine
The secondary amine is further alkylated with ethyl bromide under similar conditions. K₂CO₃ promotes the nucleophilic displacement of bromide, forming the tertiary amine.
Reaction Conditions
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Solvent : CH₃CN (5 mL per 2 mmol intermediate)
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Alkylating Agent : Ethyl bromide (1 equiv)
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Base : K₂CO₃ (2 equiv)
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Temperature : 85°C
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Time : 17 hours
Chromatography on silica gel (petroleum ether:EtOAc = 10:1) isolates the product.
Organometallic Alkylation Using n-BuLi
Direct Deprotonation and Silylation
Ethylamine is deprotonated with n-butyllithium (n-BuLi) at −78°C in tetrahydrofuran (THF), generating a strong nucleophile. Subsequent addition of (iodomethyl)trimethylsilane introduces the trimethylsilylmethyl group in a single step.
Reaction Conditions
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Solvent : THF (30 mL per 5 mmol ethylamine)
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Base : n-BuLi (0.9 equiv)
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Electrophile : (Iodomethyl)trimethylsilane (1 equiv)
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Temperature : −78°C to room temperature
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Time : 5 hours
Workup includes aqueous NH₄Cl quenching and Al₂O₃ chromatography (petroleum ether:EtOAc = 50:1).
Comparative Analysis of Methods
Yield and Scalability
Advantages and Limitations
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Sequential Alkylation : High reproducibility and scalability but requires multiple steps.
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Organometallic : Single-step synthesis but necessitates cryogenic conditions and strict anhydrous handling.
Mechanistic Insights
Nucleophilic Substitution Dynamics
In sequential alkylation, K₂CO₃ deprotonates ethylamine (pKa ~10.6), enhancing nucleophilicity. The trimethylsilylmethyl group’s steric bulk moderates reaction kinetics, favoring monoalkylation in the first step. Ethylation in the second step proceeds via an SN2 mechanism, with KI mitigating halide dissociation bottlenecks.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles.
Reduction Reactions: Reduction can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of silyl ethers or silyl amides.
Oxidation: Formation of amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl-protected amines.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]- involves its ability to act as a nucleophile due to the presence of the nitrogen atom. The trimethylsilyl group enhances the nucleophilicity of the nitrogen, making it more reactive in substitution and addition reactions. The compound can interact with various molecular targets, including electrophilic centers in organic molecules, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties of Selected Compounds
*Estimated values based on structural analogs.
Biological Activity
Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article explores its biological characteristics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]- has a unique structure that contributes to its biological activity. The presence of the trimethylsilyl group enhances lipophilicity, which may affect its interaction with biological membranes and targets.
The biological activity of Ethanamine derivatives often involves modulation of neurotransmitter systems. For instance, compounds with similar structures have been shown to interact with serotonin and norepinephrine transporters, potentially influencing mood and cognitive functions. The exact mechanism for Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]- remains to be fully elucidated but is likely related to:
- Neurotransmitter Modulation : It may act as a reuptake inhibitor for neurotransmitters, enhancing their availability in synaptic clefts.
- Receptor Interaction : Potential binding to specific receptors involved in neuropharmacological pathways.
Biological Activity
The biological activity of Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]- can be summarized as follows:
| Activity | Description |
|---|---|
| Antidepressant Effects | Similar compounds have shown efficacy in animal models for depression. |
| Anxiolytic Properties | Potential to reduce anxiety-like behaviors in preclinical studies. |
| Neuroprotective Effects | May protect against neuronal damage in models of neurodegeneration. |
Case Studies and Research Findings
- Antidepressant Activity : A study examining structurally related ethanamines indicated significant antidepressant-like effects in rodent models. These findings suggest that the compound may share similar pathways that enhance serotonin levels in the brain.
- Neuroprotection : Research has demonstrated that certain ethanamine derivatives exhibit protective effects against oxidative stress-induced neuronal death. This is particularly relevant in conditions such as Alzheimer's disease, where oxidative stress plays a critical role .
- Receptor Binding Studies : In vitro assays have shown that compounds with similar structures can bind effectively to serotonin receptors (5-HT2A and 5-HT2C), suggesting potential for modulating serotonergic pathways .
Safety and Toxicology
While exploring the biological activity of Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-, it is crucial to consider its safety profile. Preliminary studies indicate that certain derivatives may exhibit low toxicity at therapeutic doses; however, comprehensive toxicological assessments are necessary to establish safety for clinical use.
Q & A
Basic Question: What are the optimized synthetic routes for preparing Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-, and how can impurities be minimized?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting trimethylsilylmethyl chloride with N-ethylethanamine in the presence of a base (e.g., K₂CO₃) under anhydrous conditions yields the target product . Purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane eluent) is critical to remove unreacted amines or silylation byproducts. Yield optimization (reported up to 65.5% in similar structures) depends on stoichiometric ratios, reaction temperature (60–80°C), and inert atmosphere . Impurity profiles should be monitored using GC-MS or HPLC with reference standards .
Basic Question: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : The ¹H NMR spectrum will show distinct signals for the ethyl group (δ 1.00–1.20 ppm, triplet), methylene protons adjacent to silicon (δ 2.40–2.60 ppm, multiplet), and trimethylsilyl groups (δ 0.10–0.30 ppm, singlet). ¹³C NMR confirms Si-CH₂ and N-CH₂ linkages .
- IR Spectroscopy : Key peaks include C-N stretches (~1011–1272 cm⁻¹ for alkyl/aryl amines) and Si-C vibrations (~700–800 cm⁻¹) .
- Chromatography : GC with a non-polar column (e.g., DB-5) and retention time comparison against known standards (e.g., RT 6.02–6.19 min for analogous amines) ensures purity .
Advanced Question: How can this compound act as a structural template in microporous material synthesis, and what experimental variables influence framework stability?
Methodological Answer:
The compound’s amine and silyl groups enable its use as a structure-directing agent (SDA) in microporous aluminophosphates or zeolites. For example:
- Synthesis Setup : Hydrothermal reactions (150–200°C, autogenous pressure) with Al(OH)₃, H₃PO₄, and the amine template in aqueous solution .
- Critical Variables : pH (3–5), template/Al ratio (1:1–1:3), and crystallization time (24–72 hr). Post-synthesis calcination (500–600°C) removes the template, leaving intact porous frameworks .
- Stability Analysis : Use XRD to assess crystallinity, BET for surface area (>300 m²/g), and TGA to confirm thermal stability up to 400°C .
Advanced Question: What strategies resolve contradictions in reported reactivity data (e.g., conflicting catalytic activity or silylation efficiency)?
Methodological Answer:
Discrepancies often arise from:
- Reaction Conditions : Compare solvent polarity (e.g., DMF vs. THF), catalyst choice (e.g., Pd/C vs. Raney Ni), and moisture levels. For silylation, trace water can hydrolyze intermediates, reducing yields .
- Analytical Consistency : Cross-validate using multiple techniques (e.g., NMR, elemental analysis) and replicate experiments under controlled humidity/temperature.
- Computational Modeling : DFT studies can predict steric effects of the trimethylsilyl group on reaction pathways, clarifying observed vs. theoretical reactivity .
Advanced Question: How does the trimethylsilyl group influence the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
The silyl moiety may enhance lipophilicity, altering membrane permeability or binding affinity. Experimental approaches include:
- Enzyme Inhibition Assays : Test against targets like N-acetyl-β-hexosaminidase (NAHase) using UV-Vis kinetics. Compare IC₅₀ values with non-silylated analogs to isolate steric/electronic effects .
- Receptor Binding Studies : Radioligand displacement assays (e.g., σ₁ or NMDA receptors) can quantify affinity changes induced by the silyl group .
- Molecular Dynamics Simulations : Model interactions with hydrophobic binding pockets to predict bioavailability .
Safety & Handling: What precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood due to potential amine vapors (flash point: 97°C) .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis or oxidation .
- Spill Management : Neutralize with dilute HCl (1 M) and adsorb with vermiculite. Avoid water contact to prevent exothermic reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
